
2-Bromo-6-fluoro-4-(trifluoromethyl)phenol
Vue d'ensemble
Description
“2-Bromo-6-fluoro-4-(trifluoromethyl)phenol” is a chemical compound with the CAS Number: 1610471-16-3 . It has a molecular weight of 259 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-fluoro-4-(trifluoromethyl)phenol” is 1S/C7H3BrF4O/c8-4-1-3 (7 (10,11)12)2-5 (9)6 (4)13/h1-2,13H .
Physical And Chemical Properties Analysis
“2-Bromo-6-fluoro-4-(trifluoromethyl)phenol” is a liquid with a molecular weight of 259 . It is stored at temperatures between 2-8°C .
Applications De Recherche Scientifique
Fluorination Techniques and Synthesis Processes
- Fluorination of related compounds has been studied extensively. For instance, Koudstaal and Olieman (2010) investigated the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, resulting in various derivatives, showcasing the versatility of fluorination techniques (Koudstaal & Olieman, 2010).
Application in Organic Electronics and Materials
- Gray and Kelly (1981) reported on the synthesis of derivatives with fluorine substituents, which have potential in creating materials with large nematic ranges, indicating utility in the field of liquid crystals and electronic displays (Gray & Kelly, 1981).
Biocatalytic Applications
- Simon et al. (2016) demonstrated the use of biocatalysts for the introduction of the trifluoromethyl group into unprotected phenols, highlighting the potential of these compounds in the development of advanced materials and pharmaceuticals (Simon et al., 2016).
Molecular Structure and Properties Studies
- Tanak (2019) conducted a detailed study on the molecular structure and properties of a similar compound, providing insights into its potential as a ligand in metal complexes, which can be relevant for catalysis and material science applications (Tanak, 2019).
Synthetic Routes for Related Compounds
- Goj and Haufe (2006) explored new synthetic routes for 2-fluoro-2-phenylalkanoic acids, indicating the potential for developing novel synthetic pathways for related compounds (Goj & Haufe, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKVICZJFBSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




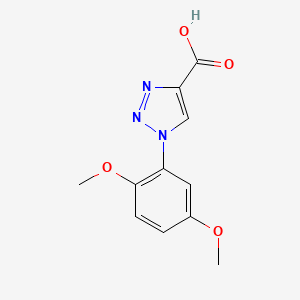
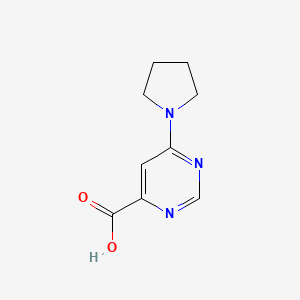


![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)
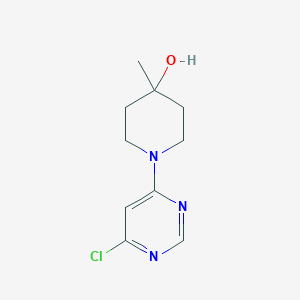
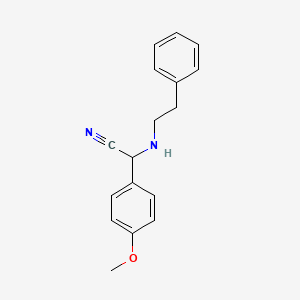
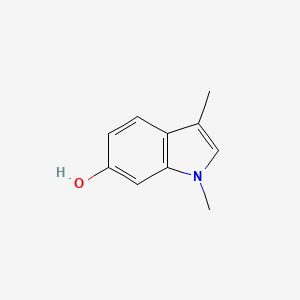

![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)


